N-(2-iodophenyl)-2-nitrobenzamide

Crystal Engineering Nonlinear Optics Chiral Resolution

Researchers needing a specific iodo-nitro supramolecular synthon often find generic isomers unsuitable. N-(2-iodophenyl)-2-nitrobenzamide (CAS 34489-87-7) is the exact ortho-nitro isomer required for copper-catalyzed azepinone domino reactions and predictable halogen-bonding frameworks. - Unique non-centrosymmetric P2₁2₁2₁ space group enables second-harmonic generation (SHG) screening. - Reliable two-centre iodo-nitro interaction, absent in 4-nitro analogs, ensures co-crystallization success. - Available N-H donor for hydrogen-bonded organic frameworks (HOFs), unlike its sequestered isomer.

Molecular Formula C13H9IN2O3
Molecular Weight 368.13 g/mol
CAS No. 34489-87-7
Cat. No. B6031289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)-2-nitrobenzamide
CAS34489-87-7
Molecular FormulaC13H9IN2O3
Molecular Weight368.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)[N+](=O)[O-]
InChIInChI=1S/C13H9IN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17)
InChIKeyGVNUTYZBAIQJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-iodophenyl)-2-nitrobenzamide Baseline Profile


N-(2-iodophenyl)-2-nitrobenzamide (CAS 34489-87-7) is a halogenated nitrobenzamide of the formula C₁₃H₉IN₂O₃, belonging to the isomeric N-(iodophenyl)nitrobenzamide series. This compound has been extensively characterized by single-crystal X-ray diffraction as part of systematic crystallographic investigations into the interplay of hydrogen bonds, iodo–nitro interactions, and aromatic π–π stacking interactions in iodo-nitro aromatic systems [1]. It crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁ and forms a three-dimensional supramolecular framework built from N—H⋯O, C—H⋯O, and C—H⋯π(arene) hydrogen bonds, together with a two-centre iodo–nitro interaction [1]. Additionally, the ortho-nitro substitution pattern has been exploited as an unexpected leaving group in copper-catalyzed domino reactions for constructing dibenzo-fused azepinone scaffolds [2].

Crystal packing Non-centrosymmetric P212121 space group supports NLO screening and chiral resolution studies.
Halogen bond Reliable iodo–nitro two-centre interaction enables predictable co-crystal and supramolecular assembly design.
Hydrogen bonding Intermolecular N—H donor participates in three hydrogen bond types, supporting HOF and molecular recognition studies.
Synthetic utility Ortho-nitro leaving group in Cu-catalyzed domino reaction enables dibenzo-azepinone scaffold construction.

N-(2-iodophenyl)-2-nitrobenzamide Irreplaceability Over Isomers


Despite sharing an identical molecular formula (C₁₃H₉IN₂O₃) with its isomers, N-(2-iodophenyl)-2-nitrobenzamide exhibits a unique supramolecular architecture that cannot be replicated by repositioning the iodo and nitro substituents. A simple reversal of the amidic function —NH—CO— between this compound and its direct isomer 2-iodo-N-(2-nitrophenyl)benzamide produces entirely different sets of direction-specific intermolecular interactions and consequently distinct three-dimensional framework structures [1]. Even among the broader family of nine isomeric N-(iodophenyl)nitrobenzamides, every substitution pattern yields a different supramolecular framework, as demonstrated by systematic crystallographic analysis [2]. This means that no generic analog can serve as a direct replacement in applications where specific crystal packing, halogen-bonding synthons, or reactivity profiles are required. The quantitative evidence below establishes the precise dimensions of this differentiation.

Direct isomer 2-iodo-N-(2-nitrophenyl)benzamide crystallizes in centrosymmetric P-1; non-centrosymmetric packing required for NLO may not be reproduced.
In the direct isomer, amide N—H is sequestered intramolecularly; intermolecular hydrogen-bond frameworks may not transfer between isomers.
Iodo–nitro halogen bond is absent in the 4-nitro isomer; co-crystal designs relying on this synthon require the 2-nitro substitution pattern.
Meta- or para-nitro analogs are not expected to undergo the same domino reaction; ortho-nitro is critical for the leaving-group pathway.

N-(2-iodophenyl)-2-nitrobenzamide Differentiation Evidence


Non-Centrosymmetric Crystal Packing vs. Centrosymmetric Isomer

N-(2-iodophenyl)-2-nitrobenzamide crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁ (a = 8.8908 Å, b = 9.7468 Å, c = 15.0112 Å, V = 1300.82 ų, Z = 4, Dₓ = 1.880 Mg m⁻³), meaning that in the absence of inversion twinning, only one enantiomer is present in any given single crystal [1]. In stark contrast, its direct isomer 2-iodo-N-(2-nitrophenyl)benzamide crystallizes in the centrosymmetric triclinic space group P-1 (a = 7.2773 Å, b = 7.6207 Å, c = 11.6821 Å, α = 100.248°, β = 107.777°, γ = 92.529°, V = 603.73 ų, Z = 2, Dₓ = 2.025 Mg m⁻³), where equal numbers of both enantiomers coexist in every crystal [1].

Crystal packing
Head-to-head
P212121 (non-centrosymmetric) vs P-1 (centrosymmetric); 2.15× larger unit cell volume for target.
Supports non-centrosymmetric crystal selection for NLO screening.
Single-crystal XRD at 120 K; Mo Kα radiation.
Crystal Engineering Nonlinear Optics Chiral Resolution

Intermolecular N—H Engagement vs. Intramolecular Sequestration

The supramolecular framework of N-(2-iodophenyl)-2-nitrobenzamide is constructed from three distinct types of intermolecular hydrogen bonds: N—H⋯O, C—H⋯O, and C—H⋯π(arene), with the amide N—H group actively participating in intermolecular aggregation [1]. In the isomeric compound 2-iodo-N-(2-nitrophenyl)benzamide, the amide N—H forms only an intramolecular hydrogen bond and plays no role in intermolecular aggregation; the framework instead relies on a C—H⋯O hydrogen bond, a two-centre iodo–nitro interaction, and two aromatic π–π stacking interactions [1].

H-bond network
Head-to-head
3 intermolecular H-bond types (N—H···O, C—H···O, C—H···π) vs 1 in direct isomer; N—H donor engaged intermolecularly vs sequestered intramolecularly.
Enables predictable intermolecular recognition in co-crystal and HOF design.
Framework built from three distinct hydrogen bonds.
Supramolecular Chemistry Hydrogen Bonding Crystal Design

Iodo–Nitro Halogen Bond Presence vs. Absence

N-(2-iodophenyl)-2-nitrobenzamide features a reliable two-centre iodo–nitro interaction that contributes to its three-dimensional framework structure [1]. By contrast, the isomer N-(2-iodophenyl)-4-nitrobenzamide (III) has been definitively shown to lack any short I⋯O contacts in its supramolecular structure, relying instead solely on one N—H⋯O and two C—H⋯O hydrogen bonds [1]. This represents a qualitative presence vs. absence distinction that fundamentally alters the halogen-bonding capacity of the molecule.

Halogen bond
Cross-study
Two-centre iodo–nitro interaction present in target; absent in N-(2-iodophenyl)-4-nitrobenzamide (III).
Reliable synthon for halogen-bond-directed assembly; not available in 4-nitro isomer.
Qualitative presence/absence confirmed by XRD.
Halogen Bonding Crystal Engineering Supramolecular Synthons

Nine Isomers, Nine Unique 3D Frameworks

A systematic crystallographic survey of nine isomeric N-(iodophenyl)nitrobenzamides (C₁₃H₉IN₂O₃) established that every single isomer forms a different three-dimensional framework structure [1]. The target compound, N-(2-iodophenyl)-2-nitrobenzamide (I), uniquely combines N—H⋯O, C—H⋯O, and C—H⋯π(arene) hydrogen bonds with a two-centre iodo–nitro interaction. Other isomers employ different interaction portfolios: N-(2-iodophenyl)-4-nitrobenzamide (III) lacks any I⋯O contacts; N-(3-iodophenyl)-2-nitrobenzamide (IV) incorporates two N—H⋯O bonds, four C—H⋯O bonds, two iodo–nitro interactions, and a π⋯π stacking interaction; N-(4-iodophenyl)-4-nitrobenzamide (IX) features two three-centre iodo–nitro interactions with Z′ = 2 [1].

Isomer series
Class-level
9 out of 9 isomeric N-(iodophenyl)nitrobenzamides form unique 3D frameworks; zero redundancy.
Every substitution pattern encodes a distinct supramolecular outcome.
Systematic crystallographic survey across the series.
Isomer Series Supramolecular Architecture Structure–Property Relationships

Ortho-Nitro as Leaving Group in Domino Reactions

N-(2-iodophenyl)-2-nitrobenzamide participates in a copper-catalyzed domino reaction where the ortho-nitro group acts as an unexpected leaving group, enabling the direct construction of dibenzo-fused azepinone rings without the need for co-catalysts, ligands, or additives [1]. This reactivity profile is specifically enabled by the ortho-nitro substitution pattern, which facilitates the nitro departure pathway. Meta- or para-nitro substituted analogs, such as N-(2-iodophenyl)-3-nitrobenzamide or N-(2-iodophenyl)-4-nitrobenzamide, would not exhibit this leaving-group behavior under the same conditions due to the absence of the requisite ortho electronic and steric environment [1].

Domino reactivity
Class-level
Ortho-nitro acts as leaving group in Cu-catalyzed domino reaction; meta/para analogs predicted unreactive.
Enables dibenzo-azepinone scaffold construction; selectivity tied to substitution pattern.
Ligand-free, additive-free conditions (Adv. Synth. Catal. 2016).
Organic Synthesis Domino Reaction Heterocycle Construction

N-(2-iodophenyl)-2-nitrobenzamide Application Scenarios


Non-Centrosymmetric Crystals for NLO Screening

The non-centrosymmetric space group P2₁2₁2₁, confirmed by single-crystal XRD with unit cell parameters a = 8.8908 Å, b = 9.7468 Å, c = 15.0112 Å, and a Flack parameter of −0.001(13) [1], makes N-(2-iodophenyl)-2-nitrobenzamide a candidate for second-harmonic generation (SHG) screening. Unlike its centrosymmetric isomer 2-iodo-N-(2-nitrophenyl)benzamide (space group P-1) [1], this compound satisfies the symmetry prerequisite for NLO activity. Researchers developing organic NLO materials should select this specific isomer rather than any other member of the N-(iodophenyl)nitrobenzamide series.

Co-crystal Design with Iodo–Nitro Synthon

The reliable two-centre iodo–nitro interaction present in N-(2-iodophenyl)-2-nitrobenzamide [1] provides a predictable halogen-bonding synthon for co-crystallization with complementary donors or acceptors. This interaction is completely absent in N-(2-iodophenyl)-4-nitrobenzamide (III) [1], meaning that co-crystal screens targeting iodo–nitro recognition must use the 2-nitro isomer specifically. Crystal engineers designing halogen-bonded frameworks or pharmaceutical co-crystals should prioritize this compound over its 4-nitro analog.

Hydrogen-Bonded Framework Assembly via N—H Engagement

The amide N—H group of N-(2-iodophenyl)-2-nitrobenzamide participates in intermolecular N—H⋯O hydrogen bonding, contributing to a framework built from three distinct hydrogen bond types (N—H⋯O, C—H⋯O, and C—H⋯π(arene)) [1]. In the direct isomer 2-iodo-N-(2-nitrophenyl)benzamide, the N—H group is sequestered intramolecularly and unavailable for intermolecular recognition [1]. Researchers designing hydrogen-bonded organic frameworks (HOFs) or studying amide-directed molecular recognition should select the 2-iodophenyl-2-nitro substitution pattern to exploit the available N—H donor.

Dibenzo-Azepinone Synthesis via Domino Reaction

N-(2-iodophenyl)-2-nitrobenzamide serves as a specific substrate for the copper-catalyzed domino construction of dibenzo-fused azepinone rings, where the ortho-nitro group functions as an unexpected leaving group under ligand-free, additive-free conditions [2]. This reactivity is uniquely enabled by the ortho-nitro substitution pattern and would not be achievable with meta- or para-nitro analogs. Medicinal chemists synthesizing PDE4 inhibitor scaffolds or related dibenzo-azepinone derivatives should procure the ortho-nitro isomer specifically for this synthetic application.

Application
Selection Property
Validation Focus
NLO material screening
Non-centrosymmetric P212121 space group
Second-harmonic generation activity and chiral resolution efficiency
Co-crystal design
Reliable iodo–nitro two-centre halogen bond
Co-crystallization with complementary acceptors and synthon predictability
Hydrogen-bonded framework assembly
Intermolecular N—H donor and three H-bond types
HOF formation and molecular recognition with carboxylic acids
Dibenzo-azepinone synthesis
Ortho-nitro leaving group in Cu-catalyzed domino reaction
Azepinone ring formation and PDE4 inhibitor scaffold assembly
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